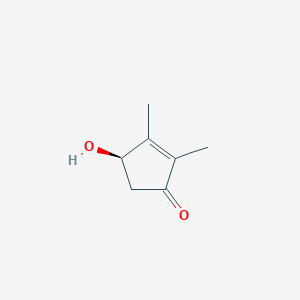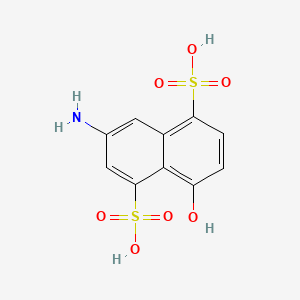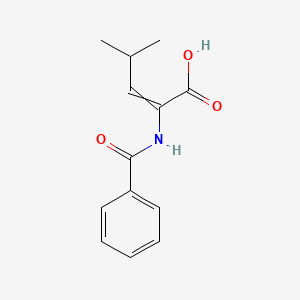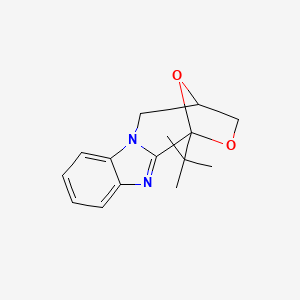
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves several synthetic routes. One common method includes the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea. The mixture is heated until it fuses, leading to the formation of the desired compound . This method is advantageous due to its simplicity, lower reaction temperature, and high yield and purity .
Industrial Production Methods: For large-scale industrial production, the method involving the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea is preferred due to its operational convenience and reduced equipment requirements . This method ensures high yield and purity, making it suitable for industrial applications .
化学反応の分析
Types of Reactions: N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
科学的研究の応用
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of polymers and other advanced materials .
作用機序
The mechanism of action of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds: Similar compounds to N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide include other bicyclo(2.2.1)heptane derivatives, such as cis-exo-bicyclo(2.2.1)heptane-2,3-dicarboximide and its analogs .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
73806-12-9 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC名 |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H14N2O3S/c1-12(2)11(17)13-9(14)7-5-3-4-6(16-5)8(7)10(13)15/h5-8H,3-4H2,1-2H3 |
InChIキー |
YYPBHKYICPGEFO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)N1C(=O)C2C3CCC(C2C1=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)


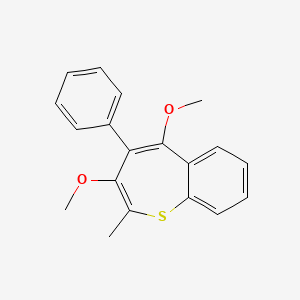
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
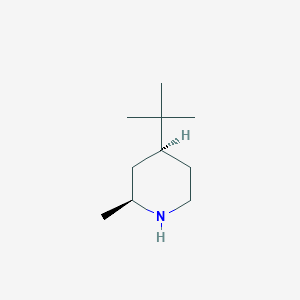
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
